Predicted Lipophilicity (cLogP) Advantage Over 4‑Chloro‑Phenyl Analog
The cyclohexane‑based ester exhibits a cLogP of 2.833, which is 0.545 log units lower than that of the 4‑chlorobenzoic acid analog (cLogP = 3.378) [1]. Lower lipophilicity typically correlates with improved aqueous solubility and reduced non‑specific protein binding, making the compound more suitable for aqueous assay formats.
| Evidence Dimension | Predicted octanol‑water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.833 |
| Comparator Or Baseline | 4‑Chlorobenzoic acid [1-(2-thiazolyl)ethylideneamino] ester: cLogP = 3.378 |
| Quantified Difference | 0.545 log units lower (16 % reduction on log scale) |
| Conditions | Predicted by LINCS platform using a consensus QSPR model; all compounds neutral species at pH 7.4 |
Why This Matters
Lower lipophilicity reduces the risk of poor solubility and non‑specific binding, which can confound high‑throughput screening campaigns and in‑vitro pharmacology assays.
- [1] LINCS Portal. LSM‑2766 (cLogP 2.833) vs. LSM‑2074 (cLogP 3.378). http://lincsportal.ccs.miami.edu/ (accessed 2026-05-04). View Source
